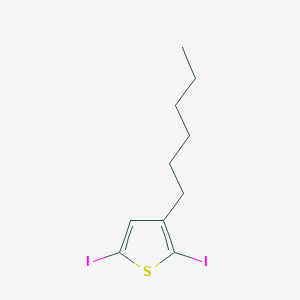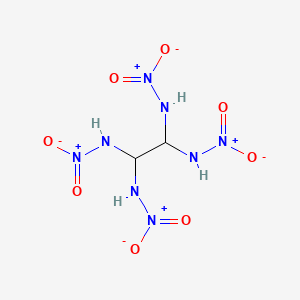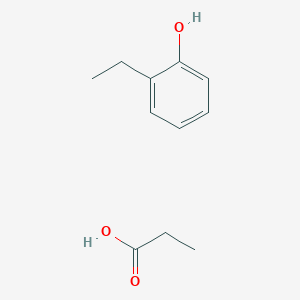
2-Ethylphenol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylphenol;propanoic acid is an organic compound that combines the structural features of both phenols and carboxylic acids Phenols are characterized by a hydroxyl group attached to an aromatic ring, while carboxylic acids contain a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylphenol can be synthesized through several methods, including the Fries rearrangement and the Bamberger rearrangement . Propanoic acid can be prepared through the oxidation of primary alcohols or aldehydes, or through the hydrolysis of nitriles .
Industrial Production Methods
Industrial production of 2-Ethylphenol typically involves the alkylation of phenol with ethylene. Propanoic acid is commonly produced through the hydrocarboxylation of ethylene using carbon monoxide and water in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
2-Ethylphenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones.
Electrophilic Aromatic Substitution: Phenols are highly reactive in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Esterification: Phenols can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt).
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used under acidic conditions.
Esterification: Carboxylic acids or acid anhydrides are used in the presence of a catalyst.
Major Products
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols
Esterification: Phenyl esters
Scientific Research Applications
2-Ethylphenol;propanoic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Used in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethylphenol;propanoic acid involves its interaction with specific molecular targets and pathways. For example, propanoic acid undergoes metabolism via conversion to propionyl coenzyme A, which participates in various metabolic pathways . The hydroxyl group of 2-Ethylphenol can form hydrogen bonds and participate in redox reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound of phenols, characterized by a hydroxyl group attached to an aromatic ring.
Propanoic Acid: A simple carboxylic acid with a three-carbon chain.
Ethylphenols: A group of compounds with an ethyl group attached to a phenol ring.
Uniqueness
2-Ethylphenol;propanoic acid is unique due to its combination of phenolic and carboxylic acid functionalities, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
123900-15-2 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-ethylphenol;propanoic acid |
InChI |
InChI=1S/C8H10O.C3H6O2/c1-2-7-5-3-4-6-8(7)9;1-2-3(4)5/h3-6,9H,2H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
MWQUFSUXEVKPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1O.CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


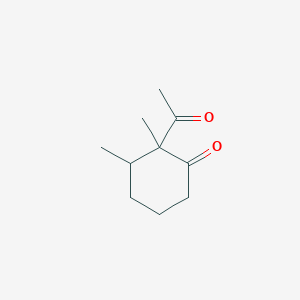
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
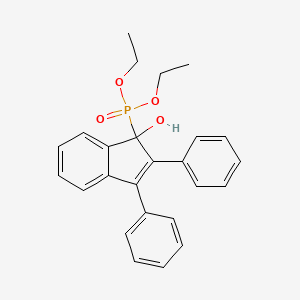
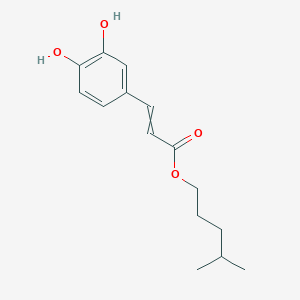
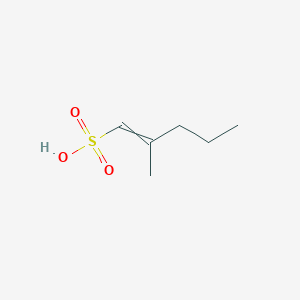
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
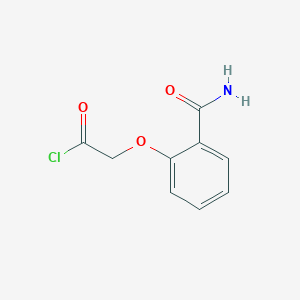
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
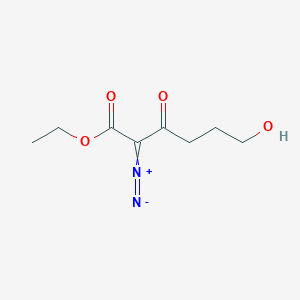
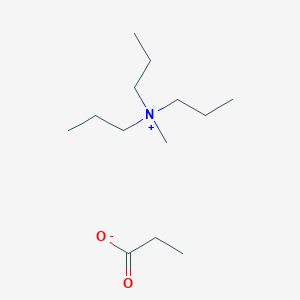

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
